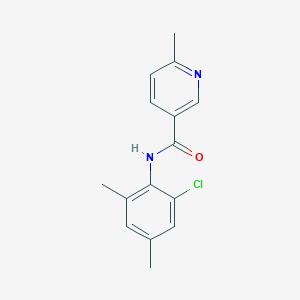
N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide, also known as Olaparib, is a pharmaceutical drug that has been approved for the treatment of ovarian and breast cancers. It is a PARP inhibitor, which means that it works by inhibiting the activity of the enzyme poly ADP-ribose polymerase (PARP), which is involved in DNA repair.
Mecanismo De Acción
N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide works by inhibiting the activity of PARP, an enzyme that is involved in the repair of DNA damage. By inhibiting PARP, N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide prevents cancer cells from repairing DNA damage, which leads to their death. This mechanism of action is particularly effective in cancer cells that have defects in their DNA repair mechanisms, such as those with BRCA1/2 mutations.
Biochemical and Physiological Effects:
N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its PARP inhibitory activity, N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and enhance the immune response against cancer cells. N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide has also been shown to have a favorable safety profile, with minimal toxicity in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide has several advantages for use in lab experiments. It is a potent and specific inhibitor of PARP, which makes it a useful tool for studying the role of PARP in DNA repair and cancer biology. N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide is also well-tolerated in animal models, which allows for the use of higher doses and longer treatment regimens. However, there are some limitations to the use of N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide in lab experiments. One limitation is that it is a relatively expensive drug, which may limit its use in large-scale experiments. Another limitation is that N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide is not effective in all types of cancer cells, which may limit its applicability to certain research questions.
Direcciones Futuras
There are several future directions for the use of N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide in cancer research. One direction is the development of combination therapies that include N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide and other drugs that target DNA repair mechanisms, such as platinum-based chemotherapies. Another direction is the investigation of N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide in combination with immune checkpoint inhibitors, which may enhance the immune response against cancer cells. Additionally, there is ongoing research into the use of N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide in other types of cancer, such as prostate and pancreatic cancers, and in combination with other targeted therapies.
Métodos De Síntesis
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide involves several steps, starting with the reaction of 2-chloro-4,6-dimethylphenylamine with 6-methylpyridine-3-carboxylic acid to form the corresponding amide. This is followed by the addition of a protecting group to the amide nitrogen, and then the reaction of the protected amide with 4-fluorobenzyl chloroformate to form the final product.
Aplicaciones Científicas De Investigación
N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including ovarian and breast cancers. It has been shown to be effective in patients with BRCA1/2 mutations, which are associated with an increased risk of developing these cancers. N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide has also been investigated as a potential treatment for other types of cancers, such as prostate and pancreatic cancers.
Propiedades
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-9-6-10(2)14(13(16)7-9)18-15(19)12-5-4-11(3)17-8-12/h4-8H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEDLXRFBBQCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2=C(C=C(C=C2Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-6-methylpyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1,3-Benzodioxol-5-yl)-3-[(2,2-dichlorocyclopropyl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7457953.png)

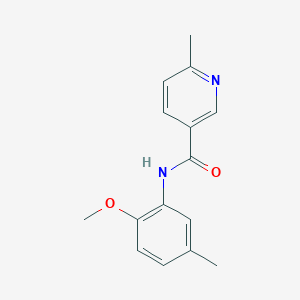
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(2-methylbutan-2-yl)acetamide](/img/structure/B7457980.png)
![2-[(3,5-Dimethylphenyl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7457985.png)
![1-benzyl-N-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7457993.png)
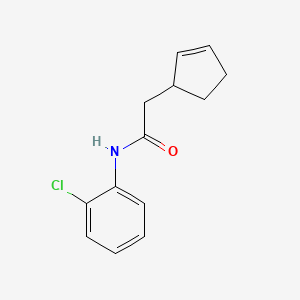
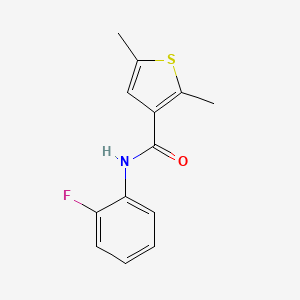
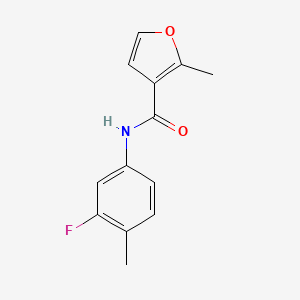
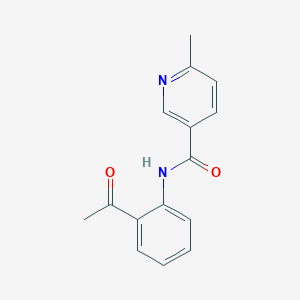
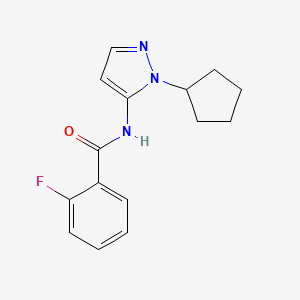
![1-propyl-3-[4-[6-(propylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458046.png)
![[1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7458052.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7458054.png)